molecular formula C18H17FN2O3 B6536441 N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide CAS No. 1021208-30-9

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B6536441
CAS No.: 1021208-30-9
M. Wt: 328.3 g/mol
InChI Key: WXUHYARSYSGTLR-UHFFFAOYSA-N
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Description

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide, commonly referred to as 6-FDA, is a synthetic compound that has been studied for its potential applications in the medical and scientific fields. 6-FDA is a derivative of the naturally occurring indole-3-acetic acid (IAA) and has been used in various research experiments to study its pharmacological and biochemical properties. 6-FDA has been studied for its possible effects on the nervous system, cardiovascular system, and metabolism. 6-FDA has also been used to study the effects of IAA on plants and the environment.

Mechanism of Action

6-FDA has been studied for its possible effects on the nervous system, cardiovascular system, and metabolism. 6-FDA is believed to act as an agonist at the serotonin 5-HT2A receptor, which is involved in various physiological processes, including mood, appetite, and sleep. 6-FDA is also thought to act as an antagonist at the dopamine D2 receptor, which is involved in the regulation of movement and behavior.
Biochemical and Physiological Effects
6-FDA has been studied for its possible effects on the nervous system, cardiovascular system, and metabolism. In particular, 6-FDA has been reported to have antidepressant-like effects in animal models, as well as anxiolytic-like effects. 6-FDA has also been reported to have anti-inflammatory and anti-nociceptive effects. In addition, 6-FDA has been reported to have anticonvulsant and neuroprotective effects.

Advantages and Limitations for Lab Experiments

The use of 6-FDA in laboratory experiments has several advantages. 6-FDA is relatively easy to synthesize using a variety of methods, and is relatively stable in solution. In addition, 6-FDA has been reported to have a wide range of pharmacological and biochemical effects, making it useful for studying a variety of physiological processes. However, 6-FDA is not without its limitations. 6-FDA is a synthetic compound and its effects on humans are not fully understood. In addition, 6-FDA is not approved for use in humans, making it difficult to study its effects in clinical trials.

Future Directions

There are several potential future directions for the use of 6-FDA in scientific research. 6-FDA could be used to study the effects of serotonin and dopamine on various physiological processes, such as mood, appetite, and sleep. In addition, 6-FDA could be used to study the effects of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide on plants and the environment. Furthermore, 6-FDA could be used to study the effects of this compound on human health, such as its potential anti-inflammatory and anti-nociceptive effects. Finally, 6-FDA could be used to study the effects of this compound on neurological diseases, such as Alzheimer’s and Parkinson’s diseases.

Synthesis Methods

6-FDA can be synthesized using a variety of methods. The most common method involves the reaction of indole-3-acetic acid (N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide) with 4-fluorophenol in the presence of a base, such as sodium hydroxide, to form 6-FDA. The reaction is typically carried out at room temperature and the resulting compound is purified by column chromatography.

Scientific Research Applications

6-FDA has been used in various scientific research experiments to study its pharmacological and biochemical properties. In particular, 6-FDA has been studied for its possible effects on the nervous system, cardiovascular system, and metabolism. 6-FDA has also been used to study the effects of N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-2-(4-fluorophenoxy)acetamide on plants and the environment.

Properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-6-yl)-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3/c1-12(22)21-9-8-13-2-5-15(10-17(13)21)20-18(23)11-24-16-6-3-14(19)4-7-16/h2-7,10H,8-9,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXUHYARSYSGTLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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